

# Spectroscopic Profile of 3,6,9-Trioxaundecanedioic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3,6,9-Trioxaundecanedioic acid

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This technical guide provides a comprehensive overview of the spectral data for **3,6,9-trioxaundecanedioic acid** (CAS No. 13887-98-4), a molecule of significant interest in drug development and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

#### Introduction

**3,6,9-Trioxaundecanedioic acid**, also known as tetraglycolic acid, is a dicarboxylic acid featuring a polyether backbone. Its structure lends itself to applications as a hydrophilic linker in proteomics, a cross-linking agent, and a building block in the synthesis of novel polymers and hydrogels. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in these applications. This guide presents available experimental mass spectrometry data and computationally predicted NMR and IR spectral data, alongside generalized experimental protocols.

# **Spectroscopic Data**

The following sections summarize the key spectral data for **3,6,9-trioxaundecanedioic acid**. Due to the limited availability of public experimental NMR and IR spectra, predicted data is provided for these techniques.



# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Predicted <sup>1</sup>H NMR Data (500 MHz, DMSO-d<sub>6</sub>)

Chemical Shift (ppm)	Multiplicity	Assignment
~12.5	Singlet (broad)	2Н, -СООН
~4.05	Singlet	4H, -O-CH <sub>2</sub> -COOH
~3.60	Triplet	4H, -O-CH <sub>2</sub> -CH <sub>2</sub> -O-
~3.50	Triplet	4H, -O-CH2-CH2-O-

Predicted <sup>13</sup>C NMR Data (125 MHz, DMSO-d<sub>6</sub>)

Chemical Shift (ppm)	Assignment
~171.5	-СООН
~70.0	-O-CH <sub>2</sub> -COOH
~69.5	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-
~68.0	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-

# **Infrared (IR) Spectroscopy**

Predicted IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Strong, Broad	O-H stretch (Carboxylic Acid)
1710-1760	Strong	C=O stretch (Carboxylic Acid)
1050-1150	Strong	C-O stretch (Ether)
1210-1320	Medium	C-O stretch (Carboxylic Acid)
910-950	Medium, Broad	O-H bend (Carboxylic Acid)



### **Mass Spectrometry (MS)**

Experimental data obtained from LC-ESI-QTOF mass spectrometry.

Table 3: Mass Spectrometry Data[1]

Parameter	Value
Molecular Formula	C8H14O7
Molecular Weight	222.19 g/mol
Ionization Mode	ESI Positive
Precursor m/z	223.0812
Precursor Adduct	[M+H]+

Table 4: Major Fragmentation Peaks (MS<sup>2</sup>)[1]

m/z	Relative Intensity
177.0751	999
103.0386	621
121.0488	123
119.0681	10

# **Experimental Protocols**

The following are generalized protocols for the spectroscopic analysis of polyether dicarboxylic acids like **3,6,9-trioxaundecanedioic acid**. Instrument parameters and sample preparation may require optimization for specific applications.

### **NMR Spectroscopy**

• Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-25 mg) in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, D<sub>2</sub>O). The concentration should be sufficient to obtain a good signal-to-noise ratio.



- ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition: Acquire the <sup>13</sup>C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to <sup>1</sup>H NMR due to the lower natural abundance of the <sup>13</sup>C isotope.

### Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) is a suitable technique that requires minimal sample preparation.
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm<sup>-1</sup>). A background spectrum of the clean ATR crystal or salt plates should be acquired and subtracted from the sample spectrum.

### **Liquid Chromatography-Mass Spectrometry (LC-MS)**

- Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and methanol or acetonitrile).
- Chromatography: Employ a reverse-phase C18 column with a gradient elution profile. A
  typical mobile phase system consists of water with 0.1% formic acid (Solvent A) and
  acetonitrile or methanol with 0.1% formic acid (Solvent B).
- Mass Spectrometry: Utilize an electrospray ionization (ESI) source, typically in positive ion mode for this compound. Acquire full scan mass spectra to identify the precursor ion and tandem mass spectra (MS/MS) for structural elucidation through fragmentation analysis.

# **Workflow for Spectroscopic Analysis**

The following diagram illustrates a general workflow for the comprehensive spectroscopic characterization of a dicarboxylic acid.





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Caption: Generalized workflow for the spectroscopic analysis of **3,6,9-trioxaundecanedioic** acid.

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#### References



- 1. 3,6,9-Trioxaundecanedioic acid | C8H14O7 | CID 83793 PubChem [pubchem.ncbi.nlm.nih.gov]
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